molecular formula C20H26N2O2S B10945826 1-[(2,5-Dimethylphenyl)sulfonyl]-4-(3-methylbenzyl)piperazine

1-[(2,5-Dimethylphenyl)sulfonyl]-4-(3-methylbenzyl)piperazine

Cat. No.: B10945826
M. Wt: 358.5 g/mol
InChI Key: PMDMJQJFQSLZAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,5-Dimethylphenyl)sulfonyl]-4-(3-methylbenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,5-dimethylphenylsulfonyl group and a 3-methylbenzyl group It has a molecular formula of C20H26N2O2S and a molecular weight of 35850 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-Dimethylphenyl)sulfonyl]-4-(3-methylbenzyl)piperazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-Dimethylphenyl)sulfonyl]-4-(3-methylbenzyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Triethylamine, sodium hydride

    Solvents: Dichloromethane, tetrahydrofuran, ethanol

Major Products Formed

    Oxidation: Formation of benzylic alcohols or ketones

    Reduction: Formation of reduced piperazine derivatives

    Substitution: Formation of substituted piperazine derivatives

Mechanism of Action

The mechanism of action of 1-[(2,5-Dimethylphenyl)sulfonyl]-4-(3-methylbenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,5-Dimethylphenyl)sulfonyl]-4-(3-methylbenzyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 2,5-dimethylphenylsulfonyl and 3-methylbenzyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H26N2O2S

Molecular Weight

358.5 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)sulfonyl-4-[(3-methylphenyl)methyl]piperazine

InChI

InChI=1S/C20H26N2O2S/c1-16-5-4-6-19(13-16)15-21-9-11-22(12-10-21)25(23,24)20-14-17(2)7-8-18(20)3/h4-8,13-14H,9-12,15H2,1-3H3

InChI Key

PMDMJQJFQSLZAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.